N-methyl-2-[(2R)-pyrrolidin-2-yl]acetamidehydrochloride
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Overview
Description
N-methyl-2-[(2R)-pyrrolidin-2-yl]acetamidehydrochloride is an organic compound that belongs to the class of pyrrolidines. It is a colorless liquid that is miscible with water and most common organic solvents. This compound is used in various industries, including pharmaceuticals, petrochemicals, and polymers, due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-methyl-2-[(2R)-pyrrolidin-2-yl]acetamidehydrochloride can be synthesized through several methods. One common method involves the ester-to-amide conversion by treating gamma-butyrolactone with methylamine . Another method includes the partial hydrogenation of N-methylsuccinimide and the reaction of acrylonitrile with methylamine followed by hydrolysis .
Industrial Production Methods
Industrial production of this compound typically involves large-scale ester-to-amide conversion processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The production capacity ranges from 200,000 to 250,000 tons annually .
Chemical Reactions Analysis
Types of Reactions
N-methyl-2-[(2R)-pyrrolidin-2-yl]acetamidehydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides and acids.
Reduction: It can be reduced to form secondary amines.
Substitution: It undergoes nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions include secondary amines, amides, and various substituted derivatives. These products have significant applications in pharmaceuticals and other industries .
Scientific Research Applications
N-methyl-2-[(2R)-pyrrolidin-2-yl]acetamidehydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a solvent and reagent in various chemical reactions.
Biology: It is used in the formulation of drugs for both oral and transdermal delivery routes.
Industry: It is used in the production of polymers, textiles, and as a solvent in the petrochemical industry.
Mechanism of Action
The mechanism of action of N-methyl-2-[(2R)-pyrrolidin-2-yl]acetamidehydrochloride involves its interaction with molecular targets and pathways. It has been shown to increase the expression of the transcription factor Kruppel-like factor 2 (KLF2), which plays a crucial role in reducing inflammation and preventing atherosclerosis . This compound also modulates the activity of various enzymes and receptors, contributing to its diverse biological effects .
Comparison with Similar Compounds
Similar Compounds
N-methyl-2-pyrrolidone: A similar compound with a five-membered lactam structure, used as a solvent in various industries.
2-pyrrolidone: Another similar compound used as a solvent and intermediate in the production of pharmaceuticals.
Uniqueness
N-methyl-2-[(2R)-pyrrolidin-2-yl]acetamidehydrochloride is unique due to its specific chemical structure and properties, which make it highly effective as a solvent and reagent in various applications. Its ability to modulate biological pathways and enhance drug delivery further distinguishes it from other similar compounds .
Properties
Molecular Formula |
C7H15ClN2O |
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Molecular Weight |
178.66 g/mol |
IUPAC Name |
N-methyl-2-[(2R)-pyrrolidin-2-yl]acetamide;hydrochloride |
InChI |
InChI=1S/C7H14N2O.ClH/c1-8-7(10)5-6-3-2-4-9-6;/h6,9H,2-5H2,1H3,(H,8,10);1H/t6-;/m1./s1 |
InChI Key |
UILHOMLWKKTZPQ-FYZOBXCZSA-N |
Isomeric SMILES |
CNC(=O)C[C@H]1CCCN1.Cl |
Canonical SMILES |
CNC(=O)CC1CCCN1.Cl |
Origin of Product |
United States |
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